molecular formula C7H7NO2 B181210 3-Hydroxybenzamide CAS No. 618-49-5

3-Hydroxybenzamide

Cat. No. B181210
CAS RN: 618-49-5
M. Wt: 137.14 g/mol
InChI Key: NGMMGKYJUWYIIG-UHFFFAOYSA-N
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Patent
US08088791B2

Procedure details

(Method D) K2CO3 (1.38 g, 10 mmol, 1 equiv.) was added to a suspension of 3-hydroxybenzamide (1.37 g, 10 mmol, 1 equiv.) in CH3CN (100 ml). The mixture stirred for 10 min at room temperature, before 1,6-dibromo-hexane (9.76 g, 40 mmol, 4 equiv.) was added. The resulting mixture was stirred at 60° C. for 16 h. After this time, the reaction was cooled to room temperature, any undissolved solids were filtered off and the filtrate evaporated under reduced pressure to dryness. The residue was taken-up in EtOAc and water. The organic phase was separated and washed consecutively with K2CO3 solution, water and brine. Dried with MgSO4 and evaporated under reduced pressure to a small volume. The precipitant solid was filtered and washed with EtOAc/pentane, to give the desired compound as a white solid (2.0 g, 67%), mp 115-117° C. HPLC-MS (method 1): m/z 300 [M]+, 302 [M+2H]+, Rt=4.08 min.
Name
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.76 g
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[OH:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([NH2:13])=[O:12].[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]Br>CC#N>[Br:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][O:7][C:8]1[CH:9]=[C:10]([C:11]([NH2:13])=[O:12])[CH:14]=[CH:15][CH:16]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.37 g
Type
reactant
Smiles
OC=1C=C(C(=O)N)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
9.76 g
Type
reactant
Smiles
BrCCCCCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 60° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
any undissolved solids were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed consecutively with K2CO3 solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a small volume
FILTRATION
Type
FILTRATION
Details
The precipitant solid was filtered
WASH
Type
WASH
Details
washed with EtOAc/pentane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCCCCCCOC=1C=C(C=CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.